molecular formula C7H7ClFN B6617836 3-chloro-4-fluoro-5-methylaniline CAS No. 187929-77-7

3-chloro-4-fluoro-5-methylaniline

Cat. No.: B6617836
CAS No.: 187929-77-7
M. Wt: 159.59 g/mol
InChI Key: UMUINZLEGJRKGN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable precursor, followed by reduction and halogenation steps. For example, starting from 3-chloro-4-fluoronitrobenzene, the nitro group can be reduced to an amine using a catalyst such as platinum on carbon (Pt/C) under specific conditions (e.g., 50-100°C for 1-10 hours) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalysts such as Pt/C or palladium on carbon (Pd/C) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-4-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-5-methylaniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-5-methylaniline is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-4-fluoro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUINZLEGJRKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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